molecular formula C6H2ClF2NO2 B1354102 4-Chloro-2,5-difluoropyridine-3-carboxylic acid CAS No. 851386-42-0

4-Chloro-2,5-difluoropyridine-3-carboxylic acid

Cat. No. B1354102
M. Wt: 193.53 g/mol
InChI Key: ZMQHDJALSQTZEK-UHFFFAOYSA-N
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Description

“4-Chloro-2,5-difluoropyridine-3-carboxylic acid” is a type of fluoropyridine . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Synthesis Analysis

The synthesis of fluoropyridines, including “4-Chloro-2,5-difluoropyridine-3-carboxylic acid”, can be achieved through various methods . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Additionally, 2,5-difluoropyridine can be prepared by the deamination reaction of 2-hydrazino-3 .


Molecular Structure Analysis

The molecular formula of “4-Chloro-2,5-difluoropyridine-3-carboxylic acid” is C6H2ClF2NO2. Its molecular weight is 193.53 g/mol.


Chemical Reactions Analysis

Fluoropyridines, including “4-Chloro-2,5-difluoropyridine-3-carboxylic acid”, can undergo various chemical reactions . For example, pyridine readily reacts with CsSO4F at room temperature, producing a mixture of products (2-fluoro-, 2-fluorosulfonate- and 2-chloro- or 2-alkoxy-pyridines) .

Scientific Research Applications

Functionalization of Fluorinated Pyridines

Research by Bobbio and Schlosser (2005) in "The Journal of Organic Chemistry" discusses the regioexhaustive substitution applied to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine, leading to the derivation of various fluorinated pyridinecarboxylic acids. This process includes the use of chlorine as a neighboring site activating protective group, demonstrating the versatility of chlorinated fluoropyridines in organic synthesis (Bobbio & Schlosser, 2005).

Preparation of Halopyridinecarboxylic Acids

Cottet and Schlosser (2004) in "Tetrahedron" highlighted the straightforward preparation of various halopyridinecarboxylic acids, including derivatives from 2-chloro-4-(trifluoromethyl)pyridine. This work underscores the utility of chlorinated pyridines in synthesizing structurally diverse compounds (Cottet & Schlosser, 2004).

Nucleotide Base Complexation

Zimmerman, Wu, and Zeng (1991) studied the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids. They found that the microenvironment around the carboxylic acid group markedly alters its complexation behavior, illustrating the potential of 4-Chloro-2,5-difluoropyridine-3-carboxylic acid in biochemical applications (Zimmerman, Wu, & Zeng, 1991).

Regiochemical Flexibility in Halopyridines

A study by Bobbio and Schlosser (2001) in the "European Journal of Organic Chemistry" demonstrated the regiochemical flexibility in functionalizing trihalopyridines, including 5-chloro-2,3-difluoropyridine. This research highlights the potential of chlorinated fluoropyridines as valuable building blocks in pharmaceutical research (Bobbio & Schlosser, 2001).

Antimicrobial Activity and DNA Interaction

Tamer et al. (2018) in the "Journal of Molecular Structure" studied the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid derivatives, including 4-chloro-pyridine-2-carboxylic acid. Their work demonstrates the potential biomedical applications of chlorinated pyridinecarboxylic acids (Tamer et al., 2018).

properties

IUPAC Name

4-chloro-2,5-difluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-4-2(8)1-10-5(9)3(4)6(11)12/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQHDJALSQTZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-difluoropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bobbio, M Schlosser - The Journal of Organic Chemistry, 2005 - ACS Publications
The concept of “regioexhaustive substitution” has been successfully applied to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine. All vacant positions were amenable to regioselective …
Number of citations: 38 pubs.acs.org

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